5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylsulfinyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
Pyrazole derivative 2 is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under reflux conditions to yield the desired pyrazole derivative . Transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes are also employed to access the pyrazole moiety .
Industrial Production Methods
Industrial production of pyrazole derivatives often utilizes scalable and efficient synthetic routes. For example, the use of transition-metal-free strategies and environmentally friendly catalysts has been explored to enhance the yield and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyrazole derivative 2 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid .
Major Products
The major products formed from these reactions include carboxylic acids, pyrazolines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyrazole derivative 2 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrazole derivative 2 involves its interaction with specific molecular targets and pathways. For example, some pyrazole derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), reducing inflammation by inhibiting the production of prostaglandins . Other derivatives may target different enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: The parent compound with a simple five-membered ring structure containing two nitrogen atoms.
Imidazole: Another five-membered ring compound with two non-adjacent nitrogen atoms.
Triazole: A five-membered ring containing three nitrogen atoms.
Uniqueness
Pyrazole derivative 2 is unique due to its specific substitution pattern and the resulting biological activities. Compared to imidazole and triazole derivatives, pyrazole derivatives often exhibit distinct pharmacological properties and are used in different therapeutic areas .
Properties
Molecular Formula |
C22H21Cl3N4O2S |
---|---|
Molecular Weight |
511.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylsulfinyl-N-piperidin-1-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C22H21Cl3N4O2S/c1-32(31)21-19(22(30)27-28-11-3-2-4-12-28)26-29(18-10-9-16(24)13-17(18)25)20(21)14-5-7-15(23)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,27,30) |
InChI Key |
LMXGOWNIGCDDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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